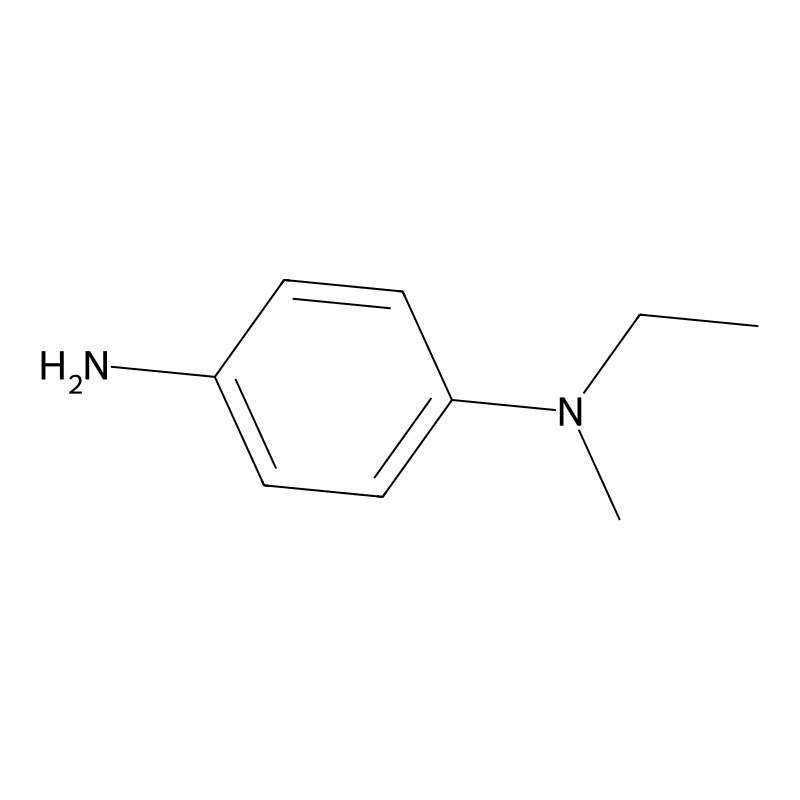N-ethyl-N-methyl-benzene-1,4-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Multistep Synthesis
Scientific Field: Organic Chemistry
Application Summary: The compound is used in multistep synthesis processes, particularly in reactions involving nitration, conversion from the nitro group to an amine, and bromination.
Methods of Application: The first step involves nitration, followed by conversion from the nitro group to an amine, and finally bromination.
Results/Outcomes: The multistep synthesis results in the production of m-bromoaniline from benzene.
Precursor to Heterocyclic Compounds
Application Summary: “N-ethyl-N-methyl-benzene-1,4-diamine” is an important precursor to many heterocyclic compounds.
Methods of Application: The compound is used in the synthesis of various heterocyclic compounds.
Results/Outcomes: The reactions result in the production of various heterocyclic compounds, including benzimidazole.
Benzene Derivatives
Application Summary: The structure of benzene allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis.
Methods of Application: The compound is used in the synthesis of various benzene derivatives.
Results/Outcomes: The reactions result in the production of various benzene derivatives, which have applications in health, laboratory synthesis, and rubber synthesis.
N-ethyl-N-methyl-benzene-1,4-diamine is an organic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of approximately 150.22 g/mol. It is also known by several other names, including N-ethyl-N-methylaniline and N,N-dimethyl-1,4-benzenediamine. The compound features two amine groups attached to a benzene ring, specifically in the para position, which significantly influences its chemical behavior and potential applications .
- Potential irritant: Amines can be irritating to the skin, eyes, and respiratory system.
- Potential flammability: Organic compounds containing aromatic rings and amines can be flammable.
- Substitution Reactions: The amine groups can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents on the benzene ring.
- Condensation Reactions: It can react with aldehydes and ketones to form imines or secondary amines, which are useful in synthesizing more complex organic molecules.
- Redox Reactions: The amine groups can be oxidized to form corresponding nitro compounds or reduced to form amines with different alkyl groups.
The synthesis of N-ethyl-N-methyl-benzene-1,4-diamine typically involves several methods:
- Alkylation of Aniline: This method involves the alkylation of aniline with ethyl bromide and methyl iodide under basic conditions.
- Reduction of Nitro Compounds: Nitro derivatives of benzene can be reduced using catalytic hydrogenation or chemical reducing agents to yield the corresponding diamines.
- Direct Amination: The direct amination of benzene derivatives using ammonia or primary amines in the presence of catalysts can also yield this compound.
N-ethyl-N-methyl-benzene-1,4-diamine finds applications in various fields:
- Dyes and Pigments: It is used as an intermediate in the synthesis of azo dyes and other coloring agents.
- Pharmaceuticals: The compound may serve as a precursor for pharmaceuticals due to its potential biological activity.
- Polymer Chemistry: It can be utilized in the production of polymers and resins where amine functionalities are required .
Interaction studies involving N-ethyl-N-methyl-benzene-1,4-diamine focus on its reactivity with other chemicals and its biological interactions. Studies have shown that it can interact with various electrophiles due to the nucleophilic nature of its amine groups. This property makes it a candidate for further exploration in drug design and development.
Several compounds share structural similarities with N-ethyl-N-methyl-benzene-1,4-diamine. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Dimethylaniline | C₉H₁₃N | Lacks ethyl group; used in dyes |
| o-Phenylenediamine | C₈H₈N₂ | Contains two amine groups in ortho position |
| N,N-Diethylbenzene-1,4-diamine | C₁₀H₁₄N₂ | Ethyl groups on both amine positions |
| Aniline | C₆H₅NH₂ | Simple structure; lacks additional alkyl groups |
N-ethyl-N-methyl-benzene-1,4-diamine is unique due to its specific arrangement of ethyl and methyl groups on the benzene ring, which affects its reactivity and potential applications compared to these similar compounds.








